Fluzoparib

Vue d'ensemble

Description

Fluzoparib, également connu sous le nom de Fuzuloparib, est une petite molécule, un inhibiteur de la poly(ADP-ribose) polymérase (PARP) active par voie orale. Il est en cours de développement par Jiangsu Hengrui Pharmaceuticals Co., Ltd. pour le traitement de divers cancers solides, notamment le cancer de l'ovaire, le cancer des trompes de Fallope, le cancer péritonéal primitif, le cancer du pancréas, le cancer du sein, le cancer de la prostate et le cancer du poumon . This compound a reçu sa première approbation en Chine le 11 décembre 2020, pour le traitement du cancer de l'ovaire récurrent sensible au platine chez les patientes présentant une mutation germinale de BRCA ayant subi une chimiothérapie de deuxième intention ou supérieure .

Méthodes De Préparation

La préparation de Fluzoparib implique plusieurs voies de synthèse et conditions de réaction. Une méthode consiste à effectuer une réaction de chloration acylante sur l'acide 5-bromo-2-fluorobenzoïque avec un réactif de chloration acylante, suivie d'une réaction d'amidification . Les méthodes de production industrielle du this compound sont exclusives et impliquent des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Fluzoparib subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées sur this compound pour obtenir des formes réduites du composé.

Substitution : this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs.

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, this compound est principalement utilisé pour le traitement du cancer de l'ovaire et d'autres tumeurs solides. Il est également étudié pour son utilisation potentielle dans le traitement des cancers du pancréas, du sein, de la prostate et du poumon . En biologie, this compound est utilisé pour étudier le rôle des enzymes PARP dans la réparation de l'ADN et la stabilité génomique . En chimie, this compound sert de composé modèle pour étudier la synthèse et la réactivité des inhibiteurs de la PARP.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des enzymes poly(ADP-ribose) polymérase (PARP). Les enzymes PARP jouent un rôle crucial dans la réparation des dommages de l'ADN et le maintien de la stabilité génomique. Lorsque this compound inhibe l'activité de la PARP, il empêche la réparation des ruptures simple brin de l'ADN, ce qui conduit à l'accumulation de dommages de l'ADN et finalement à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses présentant des voies de réparation par recombinaison homologue défectueuses, comme celles présentant des mutations de BRCA .

Applications De Recherche Scientifique

Pharmacological Characterization

Fluzoparib is characterized by its potent inhibition of PARP1 enzyme activity, which plays a crucial role in DNA repair mechanisms. In preclinical studies, this compound demonstrated:

- Potent inhibition of PARP1 with an IC50 value comparable to that of olaparib, another well-known PARP inhibitor .

- Induction of DNA damage , specifically double-strand breaks, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in homologous recombination repair-deficient cells .

- Enhanced sensitivity of both homologous recombination-deficient and proficient cells to cytotoxic agents when combined with this compound .

Ovarian Cancer

This compound has shown significant promise in treating ovarian cancer, particularly in patients with germline BRCA1/2 mutations. Key findings from clinical trials include:

- Phase II Study Results : An open-label, multicenter trial involving 113 patients with platinum-sensitive recurrent ovarian cancer reported an objective response rate of 69.9% as assessed by independent review committees. The median progression-free survival was 12.0 months .

- Safety Profile : The treatment was generally well-tolerated, with grade ≥3 adverse events occurring in 63.7% of patients, primarily anemia. Notably, there was only one treatment-related death reported .

Combination Therapies

This compound has been evaluated in combination with other agents to enhance its antitumor efficacy:

- Combination with Apatinib : Studies indicated that this compound combined with apatinib or with apatinib plus paclitaxel resulted in significantly improved antitumor responses without additional toxicity .

- Ongoing Trials : Several clinical trials are underway to assess the efficacy and safety of this compound in combination therapies for various cancers (e.g., NCT02575651, NCT03026881) focusing on its role in different treatment regimens .

Summary of Clinical Findings

| Study Type | Patient Population | Objective Response Rate | Median PFS | Adverse Events |

|---|---|---|---|---|

| Phase II | Germline BRCA1/2-mutated ovarian cancer | 69.9% (IRC) | 12.0 months | 63.7% grade ≥3 |

| Combination Therapy | Ovarian cancer patients | Improved response rates | Not specified | Similar adverse events |

Mécanisme D'action

Fluzoparib exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing DNA damage and maintaining genomic stability. When this compound inhibits PARP activity, it prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with defective homologous recombination repair pathways, such as those with BRCA mutations .

Comparaison Avec Des Composés Similaires

Fluzoparib fait partie d'une classe de composés connus sous le nom d'inhibiteurs de la PARP. Les composés similaires comprennent l'olaparib, le niraparib, le rucaparib et le talazoparib. Par rapport à ces composés, this compound a montré une activité clinique prometteuse et un profil de sécurité favorable dans des études précliniques et cliniques . Sa structure chimique unique et ses propriétés pharmacocinétiques en font un ajout précieux aux inhibiteurs de la PARP disponibles pour le traitement du cancer.

Activité Biologique

Fluzoparib is a novel poly(ADP-ribose) polymerase (PARP) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancers associated with homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, clinical efficacy, and safety profile based on recent studies.

This compound functions primarily by inhibiting PARP1, an enzyme critical for DNA repair. By blocking PARP1 activity, this compound induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in HR-deficient cancer cells. Specifically, it has been shown to cause:

- G2/M Phase Arrest : this compound induces cell cycle arrest at the G2/M checkpoint, which is crucial for preventing the division of damaged cells .

- Apoptosis : The compound promotes apoptosis through both mitochondrial and death receptor pathways, evidenced by increased activation of caspases involved in the apoptotic process .

The potency of this compound as a PARP inhibitor is highlighted by its IC50 value of approximately 1.46 nmol/L, comparable to olaparib, another well-known PARP inhibitor .

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic characteristics that enhance its therapeutic potential:

- Oral Bioavailability : It is administered orally, allowing for convenient dosing regimens.

- Toxicity Profile : Preclinical studies indicate a favorable toxicity profile compared to other PARP inhibitors like olaparib, which is associated with significant hematological toxicities .

Phase II Clinical Trials

A pivotal phase II study assessed the efficacy of this compound in patients with germline BRCA1/2-mutated recurrent ovarian cancer. Key findings include:

- Objective Response Rate (ORR) : The independent review committee assessed an ORR of 69.9% (95% CI: 60.6-78.2), indicating substantial antitumor activity .

- Progression-Free Survival (PFS) : The median PFS was reported at 12.0 months (95% CI: 9.3-13.9), demonstrating durable responses in a challenging patient population .

- Safety Profile : Adverse events were common but manageable; grade ≥3 events occurred in 63.7% of patients, primarily anemia/decreased hemoglobin .

Combination Therapy

This compound has also been evaluated in combination with other agents:

- With Apatinib : Combining this compound with apatinib showed improved antitumor responses without additional toxicity.

- With Paclitaxel : The combination with paclitaxel further enhanced therapeutic efficacy in preclinical models .

Case Studies

Several case studies have illustrated the clinical utility of this compound in real-world settings:

- A notable case involved a patient with advanced ovarian cancer who had previously undergone multiple lines of chemotherapy. This compound treatment led to significant tumor reduction and improved quality of life, reinforcing its role as a viable treatment option for resistant cancers .

Summary and Future Directions

This compound represents a promising advancement in cancer therapy, particularly for patients with HR-deficient tumors. Its potent inhibition of PARP1, favorable pharmacokinetics, and encouraging clinical outcomes underscore its potential as a key player in oncology.

| Parameter | This compound | Olaparib |

|---|---|---|

| IC50 (nmol/L) | 1.46 ± 0.72 | 1.34 ± 0.78 |

| Administration | Oral | Oral |

| Common Adverse Events | Anemia | Nausea |

| Objective Response Rate | 69.9% | 60% |

| Median PFS (months) | 12 | 8 |

Future research will focus on expanding indications for this compound and optimizing combination therapies to enhance efficacy while minimizing toxicity. Ongoing clinical trials will further elucidate its role in various malignancies beyond ovarian cancer.

Propriétés

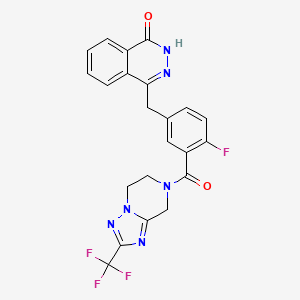

IUPAC Name |

4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9H,7-8,10-11H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGXCBHXFWBOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1358715-18-0 | |

| Record name | Fluzoparib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358715180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluzoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FUZULOPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWF0ML1CK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.